molecular formula C25H26ClN3O3S2 B2373647 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1216978-36-7

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride

Cat. No.: B2373647
CAS No.: 1216978-36-7
M. Wt: 516.07
InChI Key: IXPGZTOJMYWCQK-UHFFFAOYSA-N
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Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride” is a complex organic compound . It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a benzyl group, a cyano group, a tetrahydrothieno pyridinyl group, and a tosylpropanamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is involved in various chemical synthesis processes. One study describes a method for the synthesis of hydroxy-substituted benzo[b]carbazoloquinone cyanamides, highlighting the use of pyridine hydrochloride for chemoselective cleavage of a methyl ether in the presence of an N-cyano group (Knölker & O'sullivan, 1994).
  • Another research focuses on the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride using sodium borohydride reduction and debenzylation with hydrogen over palladium on carbon, highlighting the molecule's potential in creating various N6-substituted analogs (Nechayev et al., 2013).

Biological Applications and Pharmacology

  • In the field of pharmacology, this compound has been used to explore anticonvulsant activities. A study synthesized novel tetrahydrothieno[3,2-c]pyridines to evaluate their efficacy against N-methyl-D-aspartate (NMDA)-induced seizures in mice, suggesting its potential use in developing anticonvulsant drugs (Ohkubo et al., 1996).
  • Additionally, derivatives of tetrahydrothieno[2,3-c]pyridine have shown promising antiproliferative activity against cancer cell lines. A study synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold and evaluated their effectiveness in inhibiting tubulin polymerization and inducing apoptotic cell death in cancer cells, suggesting its potential as an anticancer agent (Romagnoli et al., 2020).

Additional Research Insights

  • Further research has explored the synthesis of related compounds, such as 3- and 6-substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, for their potential as A1 adenosine receptor allosteric modulators and antagonists, indicating a diverse range of pharmacological applications (Aurelio et al., 2009).

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that there may be potential for this compound in the development of new anti-inflammatory or anti-allergic medications.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2.ClH/c1-18-7-9-20(10-8-18)33(30,31)14-12-24(29)27-25-22(15-26)21-11-13-28(17-23(21)32-25)16-19-5-3-2-4-6-19;/h2-10H,11-14,16-17H2,1H3,(H,27,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPGZTOJMYWCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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